molecular formula C13H9NO3S B082937 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 13982-55-3

3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B082937
CAS No.: 13982-55-3
M. Wt: 259.28 g/mol
InChI Key: YNTQJIBSFGNMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Deoxyuridine monophosphate is synthesized through a multi-step process that begins with uridine monophosphate, the product of pyrimidine biosynthesis. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and adenosine triphosphate to uridine diphosphate and adenosine diphosphate. In the presence of excess adenosine triphosphate, the enzyme ribonucleotide reductase initiates a chain reaction with uridine diphosphate, which catalyzes the formation of deoxyuridine diphosphate. This is then converted to deoxyuridine triphosphate and finally to deoxyuridine monophosphate via the addition or removal of phosphate groups .

Chemical Reactions Analysis

Deoxyuridine monophosphate undergoes several types of chemical reactions, including:

    Oxidation: Deoxyuridine monophosphate can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form deoxyuridine.

    Substitution: Deoxyuridine monophosphate can undergo substitution reactions, particularly in the presence of specific enzymes.

Common reagents and conditions used in these reactions include adenosine triphosphate, ribonucleotide reductase, and nucleoside monophosphate kinase. Major products formed from these reactions include deoxyuridine diphosphate, deoxyuridine triphosphate, and deoxythymidine monophosphate .

Scientific Research Applications

Deoxyuridine monophosphate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other nucleotides.

    Biology: Deoxyuridine monophosphate is essential in the study of DNA synthesis and repair mechanisms.

    Medicine: It is used in the development of antiviral and anticancer drugs.

    Industry: Deoxyuridine monophosphate is used in the production of various biotechnological products.

Mechanism of Action

Deoxyuridine monophosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. This process involves the transfer of a methyl group from methylenetetrahydrofolate to deoxyuridine monophosphate, resulting in the formation of deoxythymidine monophosphate and dihydrofolate .

Comparison with Similar Compounds

Deoxyuridine monophosphate is similar to other nucleotides such as uridine monophosphate and deoxythymidine monophosphate. it is unique in its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. Other similar compounds include:

Deoxyuridine monophosphate’s uniqueness lies in its specific role in DNA nucleotide biosynthesis, making it a critical component in the study of DNA synthesis and repair mechanisms.

Properties

CAS No.

13982-55-3

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H

InChI Key

YNTQJIBSFGNMIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2

Synonyms

1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.